molecular formula C19H16Br2N2O B2606930 6,8-Dibromo-2-(4-morpholinophenyl)quinoline CAS No. 861210-53-9

6,8-Dibromo-2-(4-morpholinophenyl)quinoline

Cat. No.: B2606930
CAS No.: 861210-53-9
M. Wt: 448.158
InChI Key: NRIHKGYGPOOPDH-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-(4-morpholinophenyl)quinoline is a chemical compound with the molecular formula C19H16Br2N2O. It is known for its unique structure, which includes a quinoline core substituted with bromine atoms at the 6 and 8 positions and a morpholinophenyl group at the 2 position. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-(4-morpholinophenyl)quinoline typically involves the following steps:

    Bromination: The quinoline core is brominated at the 6 and 8 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reaction: The brominated quinoline is then subjected to a coupling reaction with 4-morpholinophenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(4-morpholinophenyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives .

Scientific Research Applications

6,8-Dibromo-2-(4-morpholinophenyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(4-morpholinophenyl)quinoline involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can interact with enzymes or receptors, leading to modulation of biological processes. For example, its potential anticancer activity may involve inhibition of specific kinases or interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-2-(4-morpholinophenyl)quinoline is unique due to the combination of bromine substitutions and the morpholinophenyl group, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit potential activities that similar compounds may not possess .

Properties

IUPAC Name

4-[4-(6,8-dibromoquinolin-2-yl)phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Br2N2O/c20-15-11-14-3-6-18(22-19(14)17(21)12-15)13-1-4-16(5-2-13)23-7-9-24-10-8-23/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIHKGYGPOOPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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